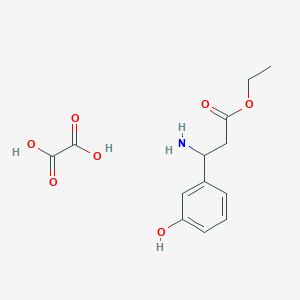

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate

Description

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate is an ester-oxalate salt derivative characterized by a 3-hydroxyphenyl substituent on the β-carbon of the propanoate backbone. This compound is structurally notable for its hydroxyl group at the meta position of the aromatic ring, which confers distinct electronic and solubility properties. The oxalate counterion enhances crystallinity and stability, making it suitable for pharmaceutical applications, particularly in intermediates for drug synthesis .

Properties

IUPAC Name |

ethyl 3-amino-3-(3-hydroxyphenyl)propanoate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.C2H2O4/c1-2-15-11(14)7-10(12)8-4-3-5-9(13)6-8;3-1(4)2(5)6/h3-6,10,13H,2,7,12H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSLUUDDLURHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)O)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate typically involves the esterification of 3-amino-3-(3-hydroxyphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites with biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring substituent variations on the phenyl ring. Key differences in physicochemical properties, synthesis, and biological activity are highlighted.

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Properties

*Estimated based on structural similarity to analogs (e.g., the ethoxy variant in Table 1 has the same molecular weight due to oxalate contribution).

Key Observations :

- Hydroxyl Group: The 3-hydroxyphenyl substituent increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water or methanol. This contrasts with the bromo variant, which exhibits lower solubility due to its electron-withdrawing nature .

- Methyl vs.

Biological Activity

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate oxalate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, chemical properties, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a hydroxyphenyl moiety, and an oxalate salt. The presence of these functional groups allows for diverse interactions with biological targets, influencing its pharmacological profile.

| Property | Description |

|---|---|

| Molecular Formula | C12H15N1O4 |

| Molecular Weight | 237.25 g/mol |

| Solubility | Soluble in water and organic solvents |

| Appearance | White crystalline solid |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amino and hydroxy groups can participate in enzyme-substrate interactions, potentially influencing metabolic pathways.

- Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic processes such as amino acid metabolism and antioxidant activity.

- Metabolic Transformations : Upon administration, the compound may undergo biotransformation to produce active metabolites that exert biological effects.

Antioxidant Properties

Research indicates that compounds similar to ethyl 3-amino-3-(3-hydroxyphenyl)propanoate exhibit antioxidant properties. The hydroxy group on the phenyl ring is known to scavenge free radicals, reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Studies have suggested that related compounds can provide neuroprotection by modulating neurotransmitter levels and reducing neuroinflammation. This compound may similarly influence neuronal health through these mechanisms.

Case Studies

- Oxalate Metabolism Study :

- Antioxidant Efficacy :

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate | Hydroxy group at para position | Antioxidant, neuroprotective |

| Ethyl 3-amino-3-(2-hydroxyphenyl)propanoate | Hydroxy group at ortho position | Reduced efficacy compared to meta and para isomers |

| Ethyl 2-methyl-4-(hydroxyphenyl)butanoate | Methyl substitution on the phenolic ring | Enhanced lipophilicity, potentially better absorption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.